molecular formula C5H4Cl2N2 B015144 4,6-Dichloro-5-methylpyrimidine CAS No. 4316-97-6

4,6-Dichloro-5-methylpyrimidine

Cat. No. B015144
CAS RN: 4316-97-6
M. Wt: 163 g/mol
InChI Key: NUEYDUKUIXVKNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,6-Dichloro-5-methylpyrimidine is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and subsequent chlorination with phosphorus oxychloride under optimized conditions, yielding a significant production rate. The process involves critical temperature control and reactant ratios to achieve high yield and purity (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure and crystallography of 4,6-Dichloro-5-methylpyrimidine and its derivatives have been detailed through X-ray diffraction studies. These analyses help understand the compound's conformation and geometric parameters, providing insights into its reactivity and interaction with other molecules (Guo et al., 2007).

Scientific Research Applications

  • Solid-Phase Synthesis of Olomoucine : A study by Hammarström et al. (2002) demonstrated the utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in the efficient solid-phase synthesis of olomoucine, a compound applicable to regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Pharmaceutical and Explosive Industries : Patil et al. (2008) developed an economic process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, without compromising product quality (Patil et al., 2008).

  • Synthesis of MGMT Inhibitors : Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, enabling efficient preparation of MGMT inhibitors (Lopez et al., 2009).

  • Inhibitory Effects on Nitric Oxide Production : A study by Jansa et al. (2014) found that 5-substituted 2-amino-4,6-dichloropyrimidines effectively inhibit immune-activated nitric oxide production, with 5-fluoro-2-amino-4,6-dichloropyrimidine being most effective (Jansa et al., 2014).

  • Intermediate in Moxonidine Synthesis : Qi-lin (2007) demonstrated a method for preparing 2-Methyl-4,6-dichloro-5-aminopyrimidine, a key intermediate in moxonidine (Huang Qi-lin, 2007).

  • Synthesis of Polysubstituted Pyrrolo[3,2-d]pyrimidin-7-one 5-oxides : Čikotienė et al. (2008) presented a short and efficient method for synthesis of these compounds using 4,6-dichloro-2-methylthio-5-nitropyrimidine (Čikotienė et al., 2008).

  • Regioselective Displacement Reaction : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine (Doulah et al., 2014).

  • Synthesis of Triple [14C3]-labeled Moxonidine : Czeskis (2004) successfully synthesized this antihypertensive compound by combining [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methyl (Czeskis, 2004).

Future Directions

The future directions of 4,6-Dichloro-5-methylpyrimidine are not explicitly mentioned in the search results. However, given its involvement in various chemical reactions and pharmacological effects, it may continue to be a subject of interest in chemical and pharmaceutical research.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

4,6-dichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEYDUKUIXVKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355989
Record name 4,6-Dichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-methylpyrimidine

CAS RN

4316-97-6
Record name 4,6-Dichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-5-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
BD Joshi - Journal of Institute of Science and Technology, 2017 - academia.edu
Molecular structure, molecular electrostatic potential (MEP) and theoretical vibrational spectra of 4, 6-dichloro-5-methylpyrimidine (DMP) molecule have been presented in this paper. …
Number of citations: 3 www.academia.edu
P Szterner, LMPF Amaral, VMF Morais… - The Journal of Chemical …, 2016 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation in the condensed phase, Δ f H m o , of 2,4-dichloro-5-methylpyrimidine, 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-2-…
B Sreenivas, L Ravindranath, K Srishailam… - Molecular …, 2022 - Taylor & Francis
This study deals with the determination of torsional potentials, optimised geometry in monomer and dimer form for gas phase for the molecular ground state and vibrational assignments …
H Gershon, R Braun, A Scala… - Journal of Medicinal …, 1964 - ACS Publications
261 3.72 methyl derivatives (lili and Illj) by treatment with N-broniosuccinimide (NBS) in the presence of benzoyl peroxide (Bz202). It had been establishedpreviously, 7 that bromination …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
M Medjani, N Hamdouni, O Brihi… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C5H4Cl2N2, is essentially planar with an rms deviation for all non-H atoms of 0.009 Å. The largest deviation from the mean plane is 0.016 (4) Å for an N atom. In the …
Number of citations: 2 scripts.iucr.org
GL McLeod - Journal of Research of the National Bureau of …, 1962 - ncbi.nlm.nih.gov
Formaldehyde has been shown to react with 2-aminopyrimidine (II) and 2-(methylamino) pyrimidine (V) at room temperature to give the corresponding methylol derivatives or the …
HC Van der Plas, H Jongejan - Recueil des Travaux Chimiques …, 1970 - Wiley Online Library
4,6‐Diethoxy‐, 4‐ethoxy‐6‐hydrazino‐, 4,6‐dichloro‐, 4,6‐di(methylthio)‐and 4,6‐dihydrazinopyrimidine react with aqueous hydrazine at 210 to give 3‐methyl‐1,2,4‐triazole. Evidence …
RH Wiley, SC Slaymaker - Journal of the American Chemical …, 1957 - ACS Publications
The infrared spectra for several pyridines and pyrimidines and their N-oxides have been analyzed. Structural corre-lations and assignments havebeen made for the CH stretching and …
Number of citations: 85 0-pubs-acs-org.brum.beds.ac.uk
R Komatsu, T Ohsawa, H Sasabe… - … Applied Materials & …, 2017 - ACS Publications
The development of efficient and robust deep-blue emitters is one of the key issues in organic light-emitting devices (OLEDs) for environmentally friendly, large-area displays or general …
Number of citations: 94 0-pubs-acs-org.brum.beds.ac.uk
R Hull, BJ Lovell, HT Openshaw… - Journal of the Chemical …, 1947 - pubs.rsc.org
… 4 : 6-Dichloro-5-methylpyrimidine.-A mixture of 4 : 6-dihydroxy-5-methylpyrimidine (39 g.) and phosphoryl chloride (200 cc) was refluxed for 40 minutes, a clear solution being obtained. …
Number of citations: 31 0-pubs-rsc-org.brum.beds.ac.uk

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